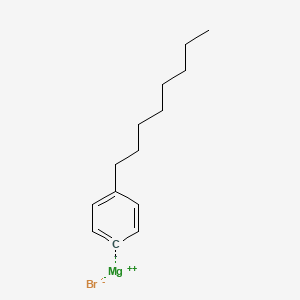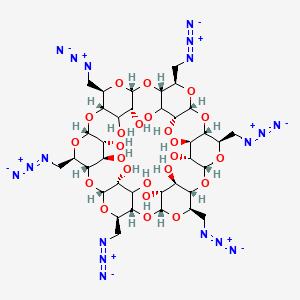
2,5-Dioxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxohexanoic acid is an organic compound with the molecular formula C6H8O6. It is a dioxo monocarboxylic acid, meaning it contains two keto groups (C=O) and one carboxyl group (COOH). This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dioxohexanoic acid can be synthesized through several methods. One common synthetic route involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . This reaction forms 5,5-dimethyl-2,4-dioxohexanoic acid, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with larger quantities and more efficient processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to form esters or amides.
Major Products
The major products formed from these reactions include dihydroxy derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dioxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5-Dioxohexanoic acid involves its interaction with molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptors (Bronsted bases). Its keto groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydroxy-2,5-dioxohexanoic acid: This compound has similar structural features but includes hydroxyl groups, which affect its reactivity and applications.
Hexanoic acid derivatives: Other derivatives of hexanoic acid with different functional groups can be compared to 2,5-Dioxohexanoic acid in terms of their chemical properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of keto and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various fields of research and industrial applications.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-3-5(8)6(9)10/h2-3H2,1H3,(H,9,10) |
Clé InChI |
KDOGLQUELUMIFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)





![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)





